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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

Get Quote

Executive Summary & Scientific Rationale
The 2-(3-Bromophenyl)morpholine scaffold represents a privileged pharmacophore in kinase

drug discovery, particularly for the PI3K/Akt/mTOR signaling pathway (e.g., ZSTK474, PKI-

587). Its utility is derived from two distinct structural features:

The Morpholine Oxygen: Acts as a critical hydrogen bond acceptor, interacting with the

backbone amide of Valine or Isoleucine residues in the kinase hinge region (ATP-binding

pocket).

The 3-Bromophenyl Moiety: Provides a synthetic handle for Suzuki-Miyaura cross-coupling,

allowing medicinal chemists to extend the molecule into the "affinity pocket" or solvent-

exposed regions to tune selectivity and potency.

This guide details the protocol for evaluating derivatives of this scaffold using a Bioluminescent

ADP Detection Assay (ADP-Glo™). Unlike fluorescence-based assays (TR-FRET), which can

suffer from interference due to the aromatic/hydrophobic nature of brominated scaffolds
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(quenching or autofluorescence), luminescent assays provide a robust, interference-resistant

readout suitable for lipophilic compounds.

Mechanistic Logic: The Morpholine Hinge Binder
The following diagram illustrates the structural logic behind using this scaffold and the workflow

for its evaluation.
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Figure 1: Structural logic of the morpholine scaffold. The morpholine oxygen anchors the

molecule to the kinase hinge, while the bromine allows for library expansion.

Critical Reagent Handling: Solubility & Storage
Challenge: Brominated aromatic compounds are highly lipophilic and prone to precipitation in

aqueous buffers. Improper handling leads to "false negatives" (compound crashes out) or "false

positives" (aggregates sequester enzyme).

Protocol: Compound Preparation[1]
Stock Solution: Dissolve the solid 2-(3-Bromophenyl)morpholine derivative in 100% DMSO

to a concentration of 10 mM. Vortex for 30 seconds.

Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes at

room temperature.

Intermediate Dilution (The "Step-Down"): Do not pipette 10 mM stock directly into the assay

buffer.

Prepare a 50x working concentration in 100% DMSO.
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Example: For a top screening concentration of 10 µM, prepare a 500 µM solution in

DMSO.

Final Assay Buffer Transfer: Dilute the 50x DMSO solution 1:50 into the kinase reaction

buffer.

Final DMSO Concentration: 2%. (Most kinases tolerate up to 2-5% DMSO; validate this for

your specific target).

Primary Assay Protocol: ADP-Glo™ Kinase Assay[2]
[3][4]
This protocol is optimized for a 384-well low-volume white plate format. The ADP-Glo assay

measures kinase activity by quantifying the ADP produced during the reaction.[1][2][3][4]

Materials
Enzyme: Purified Kinase (e.g., PI3K

, mTOR).

Substrate: Lipid substrate (PIP2) or peptide substrate specific to the kinase.

ATP: Ultra-pure ATP (supplied with kit).

Reagents: Promega ADP-Glo™ Kinase Assay Kit.

Plates: Corning 384-well Low Volume White Round Bottom (Cat #4513).

Step-by-Step Workflow
Phase 1: The Kinase Reaction (5 µL)[1][2]

Buffer Prep: Prepare 1x Kinase Buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35).

Crucial: Add fresh DTT (2 mM) and MnCl

(if required by the specific kinase) immediately before use.
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Compound Addition: Dispense 1 µL of the compound (diluted in buffer containing 2% DMSO)

into the well.

Controls:

High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).

Enzyme Addition: Add 2 µL of Kinase enzyme (optimized concentration, typically 1-5

ng/well).

Pre-Incubation: Incubate compound and enzyme for 10 minutes at RT to allow for

equilibrium binding (essential for slow-off rate inhibitors).

Reaction Start: Add 2 µL of ATP/Substrate mix.

ATP Concentration:[1][2][4] Must be set at the

for ATP (typically 10-50 µM) to ensure the assay detects ATP-competitive inhibitors
(Cheng-Prusoff condition).

Incubation: Seal plate and incubate at RT for 60 minutes.

Phase 2: ADP Detection (Termination & Conversion)
Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed

ATP.

Incubation: 40 minutes at RT.[3]

Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to

ATP and generate luciferase signal.[2]

Incubation: 30 minutes at RT.

Readout: Measure Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate

reader (e.g., EnVision, PHERAstar).
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Workflow Visualization

1. Kinase Reaction (5 µL)
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3. Incubate 40 min

4. Add Detection Reagent (10 µL)
(Converts ADP -> ATP -> Light)

5. Incubate 30 min

6. Measure Luminescence
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Figure 2: Step-by-step liquid handling workflow for the ADP-Glo assay in 384-well format.

Data Analysis & Validation
Signal-to-Background (S/B) and Z-Factor
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Before calculating

, validate the assay quality using the High Control (HC) and Low Control (LC) wells.

Requirement: A Z-factor > 0.5 is mandatory for a valid screening run.

Calculation
Fit the dose-response data to a 4-parameter logistic equation (Sigmoidal Dose-Response):

: Log of compound concentration.

: Normalized % Activity.

Table 1: Troubleshooting Common Issues

Observation Probable Cause Corrective Action

High Background (LC) Incomplete ATP depletion
Extend ADP-Glo Reagent

incubation to 60 min.

Low Signal (HC) Enzyme degradation
Add fresh DTT; keep enzyme

on ice; check specific activity.

Steep Hill Slope (> 2.0) Compound aggregation
Add 0.01% Triton X-100 to

buffer; check solubility.

Shifted

Ensure ATP concentration

equals

to detect competitive binding.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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